3,8-dibromo-5H-phenanthridin-6-one
Overview
Description
3,8-dibromo-5H-phenanthridin-6-one is a brominated derivative of phenanthridinone, a heterocyclic compound with significant importance in organic chemistry. The compound has a molecular formula of C13H7Br2NO and a molecular weight of 353.009 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dibromo-5H-phenanthridin-6-one typically involves the bromination of phenanthridinone. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 8 positions of the phenanthridinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,8-dibromo-5H-phenanthridin-6-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced phenanthridinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted phenanthridinone derivatives.
Oxidation Reactions: Oxidized phenanthridinone derivatives.
Reduction Reactions: Reduced phenanthridinone derivatives.
Scientific Research Applications
3,8-dibromo-5H-phenanthridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3,8-dibromo-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound of 3,8-dibromo-5H-phenanthridin-6-one, known for its wide range of applications in organic synthesis and medicinal chemistry.
3,8-dichloro-5H-phenanthridin-6-one: A chlorinated derivative with similar structural properties but different reactivity and applications.
3,8-difluoro-5H-phenanthridin-6-one: A fluorinated derivative with unique chemical and biological properties.
Uniqueness
This compound is unique due to the presence of bromine atoms, which impart distinct reactivity and potential biological activities. The bromine atoms can participate in various chemical interactions, making the compound valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,8-dibromo-5H-phenanthridin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNOBSNWUISURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295259 | |
Record name | 3,8-dibromophenanthridin-6(5h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23818-37-3 | |
Record name | NSC100818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,8-dibromophenanthridin-6(5h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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